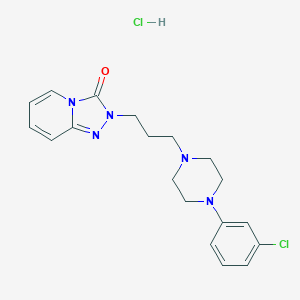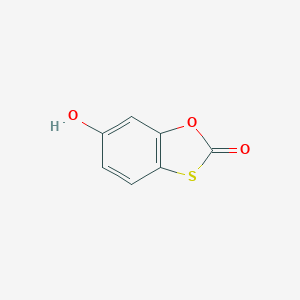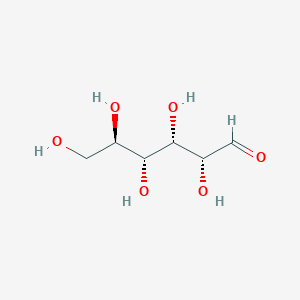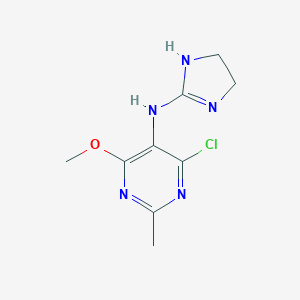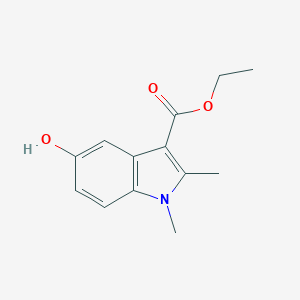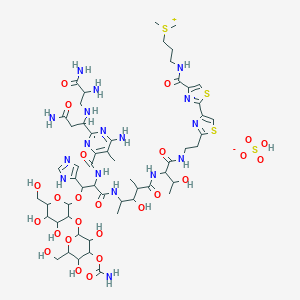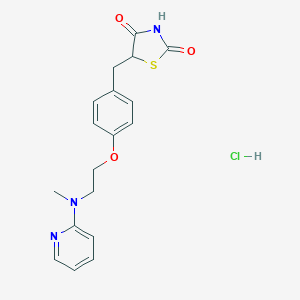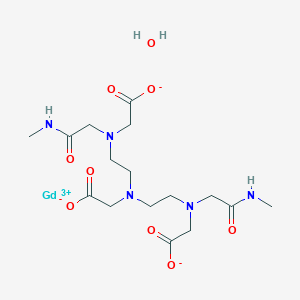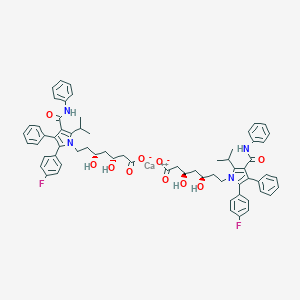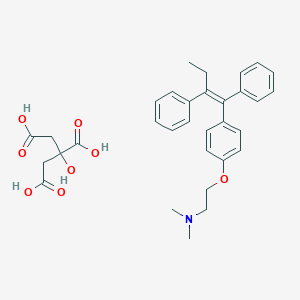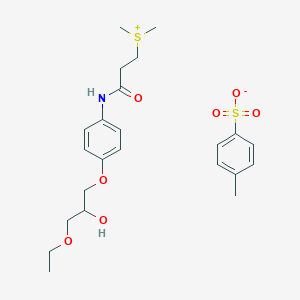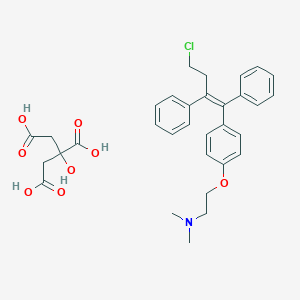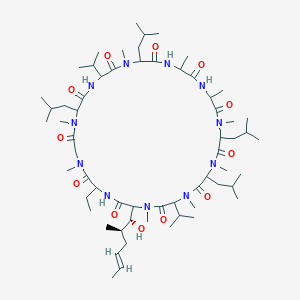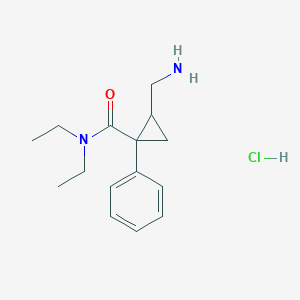
Milnacipran HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used for the management of fibromyalgia and, in some countries, for the treatment of major depressive disorder . It is a racemic mixture of two enantiomers, each contributing to its pharmacological effects .
Applications De Recherche Scientifique
Milnacipran hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Milnacipran Hydrochloride primarily targets the reuptake transporters of two neurotransmitters: serotonin and norepinephrine . These neurotransmitters play crucial roles in modulating mood and pain perception. Milnacipran Hydrochloride inhibits norepinephrine uptake with greater potency than serotonin .
Mode of Action
Milnacipran Hydrochloride acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the reuptake transporters of serotonin and norepinephrine, inhibiting their reuptake and thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft enhance the signaling in the descending inhibitory pain pathways in the brain and spinal cord . This is believed to mitigate pain sensations, which is particularly relevant in conditions like fibromyalgia .
Pharmacokinetics
Milnacipran Hydrochloride is well absorbed and has a bioavailability of approximately 85% . It undergoes minimal metabolism via the CYP450 system, with the majority of the dose excreted unchanged in urine (55%) . It has a low binding to plasma proteins (13%) . The elimination half-life of Milnacipran Hydrochloride is approximately 6-8 hours .
Result of Action
The increased levels of serotonin and norepinephrine due to the action of Milnacipran Hydrochloride can lead to decreased pain transmission, which is beneficial in the treatment of fibromyalgia . It also has potential implications in mood regulation, which can be beneficial in the treatment of depressive disorders .
Action Environment
The efficacy and stability of Milnacipran Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain other medications can interact with Milnacipran Hydrochloride and affect its action . Additionally, individual patient factors such as renal function and hepatic function can also impact the pharmacokinetics and hence the efficacy of Milnacipran Hydrochloride .
Analyse Biochimique
Biochemical Properties
Milnacipran hydrochloride demonstrates a unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Cellular Effects
Milnacipran hydrochloride’s role as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) influences cell function by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to mood regulation and pain perception .
Molecular Mechanism
The molecular mechanism of action of Milnacipran hydrochloride involves the inhibition of the reuptake of serotonin and noradrenaline. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to changes in gene expression and enzyme activation or inhibition within the cell .
Temporal Effects in Laboratory Settings
The peak plasma concentration of unchanged Milnacipran hydrochloride is attained at 3.5 hours and is lower than the peak plasma concentration of radioactivity observed at 4.3 hours, indicating substantial metabolism of Milnacipran hydrochloride upon oral administration . This suggests that the effects of Milnacipran hydrochloride can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Milnacipran hydrochloride have been shown to vary with different dosages
Metabolic Pathways
Milnacipran hydrochloride undergoes minimal CYP450 related metabolism, with the majority of the dose excreted unchanged in urine (55%), indicating that it is involved in metabolic pathways that do not extensively metabolize the compound .
Transport and Distribution
The mean volume of distribution recorded for racemic Milnacipran hydrochloride following a single intravenous dose to healthy subjects was approximately 400 L . This suggests that Milnacipran hydrochloride is widely distributed within the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of milnacipran hydrochloride typically involves the reductive amination of an aldehyde to form the primary amine . This method is efficient, providing a high yield of the primary amine as the major product while minimizing by-products . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production .
Industrial Production Methods
Industrial production methods for milnacipran hydrochloride focus on optimizing yield and purity. The process involves multiple steps, including the preparation of intermediates and the final product under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Milnacipran hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of primary amines to corresponding aldehydes or carboxylic acids.
Reduction: Reductive amination to form primary amines from aldehydes.
Substitution: Nucleophilic substitution reactions involving the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions are primarily the amine derivatives, which are crucial intermediates in the synthesis of milnacipran hydrochloride .
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: Another SNRI used for depression and anxiety disorders.
Venlafaxine: An SNRI used for major depressive disorder, anxiety, and panic disorders.
Desvenlafaxine: A derivative of venlafaxine with similar uses.
Uniqueness of Milnacipran Hydrochloride
Milnacipran hydrochloride is unique among SNRIs due to its relatively balanced inhibition of serotonin and norepinephrine reuptake . This balance is thought to contribute to its effectiveness in treating fibromyalgia, a condition characterized by widespread pain and fatigue . Additionally, milnacipran hydrochloride has a lower incidence of certain side effects compared to other SNRIs, making it a preferred choice for some patients .
Propriétés
Numéro CAS |
101152-94-7 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1 |
Clé InChI |
XNCDYJFPRPDERF-UQKHFXBCSA-N |
SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
SMILES isomérique |
CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
101152-94-7 |
Pictogrammes |
Acute Toxic |
Synonymes |
1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl F 2207 F-2207 F2207 Ixel midalcipran milnacipran milnacipran hydrochloride Savella |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


